molecular formula C10H9NO3 B1348597 Methyl 3-amino-2-benzo[b]furancarboxylate CAS No. 57805-85-3

Methyl 3-amino-2-benzo[b]furancarboxylate

Cat. No. B1348597
CAS RN: 57805-85-3
M. Wt: 191.18 g/mol
InChI Key: OBUMBRZSVRGWFY-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-benzo[b]furancarboxylate” is a synthetic compound used in various scientific experiments, especially in the field of medicinal chemistry. It has a molecular weight of 191.18 g/mol and a molecular formula of C10H9NO3 .


Synthesis Analysis

The synthesis of “Methyl 3-amino-2-benzo[b]furancarboxylate” involves a mixture of 3-aminobenzofuran-2-carboxylic acid methyl ester and urea stirred at 200°C for 2 hours . The reaction mixture is then cooled to room temperature and poured into a sodium hydroxide solution. After removing impurities by filtration, the reactant is acidified (HCl, 2N), and the resulting precipitate is dried to obtain the compound .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2-benzo[b]furancarboxylate” consists of 14 heavy atoms, 9 of which are aromatic . The molecule has 2 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-benzo[b]furancarboxylate” is soluble, with a solubility of 0.259 mg/ml or 0.00135 mol/l . It has a high GI absorption and is BBB permeant . Its lipophilicity is measured by Log Po/w (iLOGP) as 1.95 .

Scientific Research Applications

1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene

  • Summary of Application : This research involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors .
  • Methods of Application : The transformation involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .
  • Results or Outcomes : This method provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .

2. Benzofuran: an emerging scaffold for antimicrobial agents

  • Summary of Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
  • Methods of Application : The specific methods of application are not detailed in the summary, but the research involves the design and synthesis of benzofuran derivatives .
  • Results or Outcomes : Benzofuran-based compounds have shown promise in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
  • Chemical Properties : Methyl 3-amino-2-benzo[b]furancarboxylate is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.18 .
  • Safety : This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 .
  • Pharmacokinetics : It has high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor .
  • Druglikeness : It has a Lipinski score of 0.0, a Ghose score of None, a Veber score of 0.0, an Egan score of 0.0, a Muegge score of 1.0, and a Bioavailability Score of 0.55 .
  • Chemical Properties : Methyl 3-amino-2-benzo[b]furancarboxylate is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.18 .
  • Safety : This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 .
  • Pharmacokinetics : It has high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor .
  • Druglikeness : It has a Lipinski score of 0.0, a Ghose score of None, a Veber score of 0.0, an Egan score of 0.0, a Muegge score of 1.0, and a Bioavailability Score of 0.55 .

Safety And Hazards

“Methyl 3-amino-2-benzo[b]furancarboxylate” is classified with a signal word "Warning" . The precautionary statements include P261 (Avoid breathing dust, smoke, mist, or gas), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 3-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUMBRZSVRGWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350133
Record name Methyl 3-amino-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-benzo[b]furancarboxylate

CAS RN

57805-85-3
Record name Methyl 3-amino-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-(2-cyanophenoxy)ethanoate (3.82 g, 20 mmol) in DMSO (40 mL) is added dropwise to a suspension of NaH (0.84 g, 21 mmol) and DMSO (10 mL) stirred under N2 at 25° C. After 10 min the mixture is poured onto ice water and extracted with ether. The combined extracts are washed with water, saturated brine and dried (MgSO4). After removal of the solvent under reduced pressure, methyl 3-aminobenzo[b]furan-2-carboxylate (2.15 g, 56%) is obtained as a yellow solid. 1H NMR (DMSO) δ7.95 (1H, d, J=7.7 Hz), 7.48 (2H, d, J=3.4 Hz), 7.29-7.22 (1H, m), 6.40 (2H, brs), 3.80 (3H, s).
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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